molecular formula C8H5Br B021010 7-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 21120-91-2

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B021010
CAS RN: 21120-91-2
M. Wt: 183.04 g/mol
InChI Key: AYNXHFRDABNHRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves various methods, including bromo-lithium exchange and nucleophilic substitution reactions (Lee, Chen, & Chen, 1998). Another method includes the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by specific stereoisomerism and rearrangements, as demonstrated in the synthesis of related compounds (Maas & Regitz, 1978).

Chemical Reactions and Properties

These compounds exhibit unique chemical reactions, such as Diels-Alder reactions, demonstrating endo-exo isomerism (Lee et al., 1997). The bromination process and the resulting products, as well as their structures, have been a subject of detailed study (Balci & Harmandar, 1988).

Physical Properties Analysis

The physical properties of such compounds are often analyzed through spectroscopy and crystallography, offering insights into their structural aspects (Furusaki, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by various substitutions and molecular rearrangements, as observed in related bicyclic compounds (Fishbein & Moore, 1989).

Scientific research applications

  • Tricarbonyl-Iron and Ruthenium Complexes: This compound is a key structural element in tricarbonyl-iron and ruthenium complexes, as found in the study "Chemistry of the metal carbonyls. Part LXXIII. Tricarbonyl-iron and ruthenium complexes of bicyclo[4.2.0]octa-2,4,7-trienes" (Cooke et al., 1976).

  • Conjugation in the Cyclopropyl-Ethylene System: It exhibits strong conjugation in the cyclopropyl-ethylene system, as discussed in "Tricyclo[2,2,2,02,6]octan und Tricyclo[2,2,2,02,6]oct‐7‐en Konjugation in Cyclopropyl‐äthylenen. Bicyclo[2. 2. 2]octan‐Reihe, 6. Mitteilung" (Grob & Hostynek, 1963).

  • Antioxidant Properties: Derivatives like 7-isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol and its glucoside possess antioxidant properties, as found in "New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp." (Abdel-Lateff et al., 2002).

  • Non-aromatic Cyclic Product Formation: Its isomerisation produces non-aromatic cyclic products like 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5, as mentioned in "Non-aromatic products from the base-catalysed isomerisation of octa-1,7-diyne" (Eglinton, Raphael, & Zabkiewicz, 1969).

  • Structurally Degenerate Cope Rearrangement: The molecule undergoes a rapidly reversible degenerate Cope rearrangement, transforming into benzene and ethylene, as found in "A rapidly reversible degenerate cope rearrangement" (Doering & Roth, 1963).

properties

IUPAC Name

7-bromobicyclo[4.2.0]octa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXHFRDABNHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340927
Record name 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

CAS RN

21120-91-2
Record name 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottomed flask equipped with a drying tube and a condenser, a solution of cycloheptatriene (30.7 g, 300 mmol), bromoform (25.3 g, 100 mmol), anhydrous K2CO3 (15.0 g, 109 mmol), and 18-crown-6 (0.75 g) was heated with stirring at 145° C. for 9-10 h. The solution was allowed to cool and diluted with an equal volume of acetone. Silica gel (15.0 g) was added to reaction mixture and the insoluble solid residue was separated via vacuum filtration and the filter cake washed with acetone until the washings were colorless. The filtrate was concentrated and distilled to remove residual cycloheptatriene. The viscous, brown residue was precipitated into hot petroleum ether. After filtration to remove the precipitate, the filtrate was concentrated and distilled in vacuo through a Vigreaux column to give slightly impure product. Pure 1-bromobenzocyclobutene was obtained as a light yellow liquid by redistillation yield (2.95 g, 5.94%). 1H NMR (300 MHz, CDCl3) δ 7.28 (m, 1H, ArH), 7.16 (d, 1H, J=7.0 Hz, ArH), 7.07 (d, 1H, J=6.4 Hz, ArH), 5.39 (m, 1H, CH), 3.85 (dd, 1H, J=4.4 Hz, J=14.7 Hz, CH2), 3.45 (d, 1H, J=14.7 Hz, CH2).
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Subban, R Subramani, M Johnpaul - Canadian. J Pure Appl Sci, 2016 - cjpas.net
This study aimed to analyze the endophytic coelomycetes under direct and indirect methods from stems of Mangifera indica, Rhododendron arboreum, Taxodium distichum and T. …
Number of citations: 3 www.cjpas.net

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